Cas no 18296-44-1 (Valepotriate)

Valepotriate 化学的及び物理的性質
名前と識別子
-
- Valtrate
- [(1S,6S,7aS)-4-(Acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Valepotriate
- VALTRATE(P)(PLEASE CALL)
- HalazuchroMe B
- tolterodine
- ValepotriatuM
- ValtratuM
- VALTRATE(P)
- (1S,7R)-4-Acetoxymethyl-6,7aα-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1α,6α-diol 1,6-bis(3-methylbutanoate)
- [(7R,7As)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-o
- Valtrato
- Valtrats
- L3JQ035X9B
- [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Valtrate [INN]
- Valtrats [German]
- Valtratum [INN-Latin]
- Valtrato [INN-Spanish]
- MEGxp0_000900
- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisova
- VALTRATE [WHO-DD]
- SCHEMBL1073699
- EINECS 242-174-2
- MFCD00868024
- CHEMBL402061
- V-2700
- Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-6,7a-dihydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester, (1S-(1-alpha,6-alpha,7-beta,7a-alpha))-
- MS-27416
- HY-N0718
- (1S,2'R,6S)-4-(acetoxymethyl)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
- AC-34887
- CCRIS 5795
- Butanoic acid, 3-methyl-, 1,1'-[(1S,2'R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diyl] ester
- BDIAUFOIMFAIPU-KVJIRVJXSA-N
- C09801
- (1S,6S,7R,7aS)-4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
- (7S)-4-Acetoxymethyl-1,6,7,7a-tetrahydro-1alpha,6alpha-bis(isovaleroyl)cyclopent(c)pyran-7-spiro-2-oxiran
- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-.ALPHA.,6-.ALPHA,,7- .BETA.,7A-.ALPHA.))-
- ACon0_000478
- DTXSID501031053
- AKOS015896850
- [(1S,6S,7R,7aS)-4-(acetoxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Baldrisedon
- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisovalerate
- NS00051977
- UNII-L3JQ035X9B
- LMPR0102070015
- 4-Acetoxymethyl-1,6,7,7a-tetrahydro-1,6-bis(isovaleryloxy)cyclopenta(c)pyran-7-spiro-2'-oxiran
- VALTRATE [MART.]
- CHEBI:9928
- VALTRATE (MART.)
- 3a,4-Dihydro-3,4-dihydroxyspiro(benzofuran-2(3H),2'-oxirane)-6-methanol 6-acetate 3,4-diisovalerate
- Q27108520
- CS-0009735
- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-alpha,6-.ALPHA,,7-beta,7A-alpha))-
- 18296-44-1
- Halazuchome B
- Tri(deacyl)valtrate; 1,7-Bis-O-(3-methylbutanoyl), 11-Ac
- DA-68523
-
- MDL: MFCD00868024
- インチ: 1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
- InChIKey: BDIAUFOIMFAIPU-KVJIRVJXSA-N
- ほほえんだ: O1C([H])([H])[C@@]21[C@]([H])(C([H])=C1C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])O[C@]([H])([C@]21[H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 422.194068g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 回転可能化学結合数: 11
- どういたいしつりょう: 422.194068g/mol
- 単一同位体質量: 422.194068g/mol
- 水素結合トポロジー分子極性表面積: 101Ų
- 重原子数: 30
- 複雑さ: 765
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 422.5
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 525.9±50.0 °C at 760 mmHg
- フラッシュポイント: 226.5±30.2 °C
- 屈折率: 1.528
- PSA: 100.66000
- LogP: 2.66210
- じょうきあつ: No data available
Valepotriate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Valepotriate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0718-1mg |
Valepotriate |
18296-44-1 | 99.40% | 1mg |
¥690 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-1mg |
Valepotriate |
18296-44-1 | 99.38% | 1mg |
¥ 623 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-25mg |
Valepotriate |
18296-44-1 | 99.38% | 25mg |
¥ 3390 | 2023-09-07 | |
TRC | V096150-500mg |
Valtrate |
18296-44-1 | 500mg |
$ 2955.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-5 mg |
Valepotriate |
18296-44-1 | 97.29% | 5mg |
¥1815.00 | 2022-04-26 | |
eNovation Chemicals LLC | D511497-100mg |
Valepotriate |
18296-44-1 | ³98% | 100mg |
$425 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-473975-50 mg |
Valtrate, |
18296-44-1 | 50mg |
¥4,137.00 | 2023-07-10 | ||
MedChemExpress | HY-N0718-20mg |
Valepotriate |
18296-44-1 | 99.93% | 20mg |
¥5710 | 2023-06-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-473975A-500 mg |
Valtrate, |
18296-44-1 | 500MG |
¥31,678.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83949-10MG |
18296-44-1 | 10MG |
¥6616.59 | 2023-01-06 |
Valepotriate 関連文献
-
Soumen Payra,Arijit Saha,Subhash Banerjee RSC Adv. 2016 6 12402
-
He-Hai Jiang,Fa-Wu Dong,Jun Zhou,Jiang-Miao Hu,Jian Yang,Yin Nian RSC Adv. 2017 7 45878
-
Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoids and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Iridoids and derivatives
- Iridoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Valepotriateに関する追加情報
Introduction to Valepotriate (CAS No. 18296-44-1)
Valepotriate, a compound with the chemical identifier CAS No. 18296-44-1, is a well-documented substance that has garnered significant attention in the field of pharmaceutical chemistry and pharmacology. This compound, derived from the roots of several plant species, particularly Aconitum napellus (monkshood), has been utilized for centuries in traditional medicine systems across various cultures. Its unique chemical structure and biological properties have made it a subject of extensive research, leading to promising applications in modern medicine.
The molecular composition of Valepotriate encompasses a complex blend of polyacetylenes and other bioactive derivatives. These components contribute to its multifaceted pharmacological effects, which include anti-inflammatory, analgesic, and sedative properties. Recent advancements in analytical chemistry have enabled a more precise characterization of its chemical profile, facilitating better understanding and utilization in therapeutic contexts.
In recent years, the interest in Valepotriate has been further fueled by its potential role in managing chronic pain conditions. Studies have demonstrated that Valepotriate can interact with various neurotransmitter systems, particularly those involving Substance P and bradykinin, which are key mediators of pain perception. This interaction has been explored in clinical trials as a potential alternative or adjunct therapy for patients suffering from neuropathic and arthritic pain.
Moreover, the anti-inflammatory properties of Valepotriate have been a focus of numerous research initiatives. Preclinical studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where conventional treatments may have limited efficacy or undesirable side effects.
The sedative effects of Valepotriate have also been subjects of interest, particularly in the context of sleep disorders. Research suggests that Valepotriate can enhance GABAergic neurotransmission, leading to sedative and anxiolytic effects. This mechanism has been investigated as a potential treatment for insomnia and anxiety-related disorders, offering a natural alternative to synthetic sedatives.
One of the most intriguing aspects of Valepotriate is its ability to exhibit tissue-specific effects. Studies have shown that its pharmacological actions can be modulated by factors such as pH levels and enzymatic activity within different biological compartments. This property makes Valepotriate a promising candidate for targeted drug delivery systems, where its bioavailability and therapeutic efficacy can be optimized for specific clinical applications.
The synthesis and purification of Valepotriate have also seen significant advancements in recent years. Modern techniques in organic chemistry have enabled the development of more efficient synthetic routes, allowing for higher yields and purities of the compound. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have become indispensable tools for characterizing its chemical structure and assessing its quality.
The pharmacokinetic profile of Valepotriate has been extensively studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. These studies have revealed that Valepotriate exhibits moderate bioavailability upon oral administration but can be significantly enhanced when used in combination with certain excipients or delivery systems. This knowledge is crucial for developing formulations that maximize therapeutic outcomes while minimizing potential side effects.
In conclusion, Valepotriate (CAS No. 18296-44-1) represents a fascinating compound with diverse pharmacological applications. Its traditional roots combined with modern scientific exploration highlight its potential as a therapeutic agent in various medical conditions. As research continues to uncover new insights into its mechanisms of action and optimal utilization strategies, Valepotriate is poised to play an increasingly important role in contemporary medicine.

